molecular formula C12H10O3 B131857 4-Methoxy-1-naphthoic acid CAS No. 13041-62-8

4-Methoxy-1-naphthoic acid

Cat. No. B131857
CAS RN: 13041-62-8
M. Wt: 202.21 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthoic acid is a chemical compound that belongs to the class of organic compounds known as naphthoic acids. These compounds contain a naphthalene ring system, which is a fused double ring structure of ten carbon atoms, with a carboxylic acid group attached to it. The methoxy group in 4-methoxy-1-naphthoic acid is an additional functional group consisting of one oxygen atom bonded to a methyl group, which is attached to the fourth carbon of the naphthalene ring.

Synthesis Analysis

The synthesis of derivatives of 1-naphthoic acid has been explored through various methods. For instance, the synthesis of 2-hydroxy-1-naphthoic acid derivatives has been achieved by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid using manganese(III) acetate or cerium(IV) ammonium nitrate . Another method involves Ru-catalyzed C-H activation and double alkyne annulation under air, which allows for the synthesis of multisubstituted 1-naphthoic acids . Additionally, a practical synthesis route for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, has been described, which may be related to the synthesis of 4-methoxy-1-naphthoic acid .

Molecular Structure Analysis

The molecular structure of 4-methoxy-1-naphthoic acid has been characterized by its crystal structure, which reveals that the molecules are linked into chains by O-H...O hydrogen bonds. These chains are further stabilized by pi-pi stacking interactions . The position and type of substituents on the naphthalene ring significantly influence the molecular packing and intermolecular interactions within the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of 4-methoxy-1-naphthoic acid can be inferred from studies on similar compounds. For example, the anodic oxidation of 4-methoxy-1-naphthol, a related compound, results in various products and dimers, indicating a potential for diverse chemical transformations . The reactivity of naphthoic acids can also be seen in the synthesis of complex molecules, such as the naphthoic acid components of antibiotics, through multistep reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-methoxy-1-naphthoic acid are not detailed in the provided papers, general properties of naphthoic acids can be discussed. These compounds typically exhibit solid-state properties governed by their molecular structures, such as melting points, solubility, and crystallinity. The presence of functional groups like the methoxy group and the carboxylic acid group can influence the acidity, reactivity, and solubility in organic solvents and water.

Scientific Research Applications

Oxidation and Synthesis

4-Methoxy-1-naphthoic acid is involved in various oxidative reactions and synthetic processes. For instance, its anodic oxidation in the presence of nucleophiles leads to the production of corresponding products and dimers, revealing insights into oxidation mechanisms and cycloaddition reactions (El‐Seedi, Yamamura, & Nishiyama, 2002). Additionally, the compound has been synthesized as a pharmaceutical intermediate through a sequence of reactions, showcasing its potential in drug development (Yu Ma, 2000).

Chemical Properties and Reactions

Studies on 4-Methoxy-1-naphthoic acid have also focused on its chemical properties and reactions. For example, research on its dissociation in non-aqueous media helps understand its behavior in various solvents and its comparison with other naphthoic acids (Pařík, Wolfová, & Ludwig, 2000). Similarly, its role in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties has been investigated, highlighting its utility in medicinal chemistry (Narayana et al., 2005).

Biological and Photophysical Applications

In the biological domain, derivatives of naphthoic acid, including 4-Methoxy-1-naphthoic acid, have been studied for their interaction with aryl hydrocarbon receptors and anti-inflammatory activities, indicating their potential in gut health research (Cheng et al., 2017). Additionally, the conformational and photophysical properties of naphthoic acid derivatives have been explored for their potential in sensing and optical applications (Monti et al., 2011).

Other Applications

Other studies have explored its use in the synthesis of various compounds, including dopaminergic agents (Öztaşkın, Göksu, & SeÇen, 2011), and in the development of compounds with anticancer properties (Thi et al., 2015).

Safety And Hazards

The safety data for 4-Methoxy-1-naphthoic acid indicates that it may cause skin and eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for the use and study of 4-Methoxy-1-naphthoic acid are not clearly outlined in the available literature. As a unique chemical, it may have potential applications in various research fields .

properties

IUPAC Name

4-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHSQDGYYDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354169
Record name 4-methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-naphthoic acid

CAS RN

13041-62-8
Record name 4-Methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Methoxy-1-naphthaldehyde (10 g, 53.72 mmol) was dissolved in t-butanol (75 ml) and 2-methyl-2-butene (35 ml) was added at room temperature. A solution of sodium chlorite (7.99 g, 70.63 mmol) and sodium dihydrogen orthophosphate (9.15 g, 76.27 mmol) in water (50 ml) was added dropwise. The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was washed with a solution of 2MHCl (100 ml) and the solid was filtered and washed with dichloromethane (100 ml) and water (100 ml) and dried in vacuo. The solid was recrystallised from methanol to give 5.95 g (55%) of 4-methoxy-1-naphthoic acid as cream crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
7.99 g
Type
reactant
Reaction Step Three
Quantity
9.15 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
LE Miller, AS Neave, GE Szosz… - Journal of the American …, 1949 - ACS Publications
… Alkaline hypochlorite oxidation of this compound gave 4-methoxy-1-naphthoic acid which showed no melting point depression when mixed with a sample prepared from 4-acetyl-1-…
Number of citations: 1 pubs.acs.org
K Schreiber, SM Kennedy, SSJ - The Journal of Organic …, 1956 - ACS Publications
In connection with our research 4-methoxy-l-naphthalenemethanol was desired. This compound had been described by Madinaveitia and Puyal2 as a solid, mp 35, obtained from the …
Number of citations: 2 pubs.acs.org
D Leyva, R Jaffe, F Fernandez-Lima - Analytical Chemistry, 2020 - ACS Publications
… The capabilities of the proposed TIMS-q-CHEF-SORI-CID MS/MS method is illustrated for the case of a mixture containing two isomeric standards (4-methoxy-1-naphthoic acid and 2-…
Number of citations: 31 pubs.acs.org
B Lovelock, F Grieser, TW Healy - The Journal of Physical …, 1985 - ACS Publications
… extent of the nonelectrostatic component of the micelle environment on the pAfa of ONA was also examined by titrating the more water-soluble homologue 4-methoxy-1 -naphthoic acid (…
Number of citations: 66 pubs.acs.org
LV Tose, P Benigni, D Leyva… - Rapid …, 2018 - Wiley Online Library
… The analysis of the 2-methoxy-1-naphthoic acid, 3-methoxy-2-naphthoic acid and 4-methoxy-1-naphthoic acid standards shows a single IMS band for the [M − H] − ions ([C 12 H 9 O 3 ] …
MC Bagatin, AMF Rozada, FAV Rodrigues… - Future …, 2019 - Future Medicine
… 4-Methoxy-1-naphthoic acid and reagents were purchased from SIGMA (Sigma-Aldrich, MO, USA). NMR spectra were acquired with Bruker avance III HD 500 HHz using TMS as an …
Number of citations: 8 www.futuremedicine.com
L Eberson, F Radner - Journal of the American Chemical Society, 1991 - ACS Publications
… is “hydrolyzed" tothe corresponding carboxylic acid, 4-methoxy-1 -naphthoic acid, under the anhydrous conditions prevailing during photolysis. Nitrous acid is a likely candidate as the …
Number of citations: 1 pubs.acs.org
E Bretscher, HG Rule, J Spence - Journal of the Chemical Society …, 1928 - pubs.rsc.org
IN earlier communications of this series emphasis has been placed on the influence of 0, p-directive substituents in lowering the molecular rotation, when introduced into the o-position …
Number of citations: 5 pubs.rsc.org
J Slobbe - Australian Journal of Chemistry, 1978 - scholar.archive.org
… On the other hand 4-methoxy-1-naphthoic acid was shown to lose OMe completely. A significant proportion of the dialkylated product (1) (c. 30 %), a product not observed with I-…
Number of citations: 4 scholar.archive.org
T Fukuyama, T Sugimori, S Maetani… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… In a similar manner, the reaction of 4-furuoro- and 4-methoxy-1-naphthoic acid (1c and 1d) gave a mixture of products in similar ratios (Table 3, entries 3 and 5). In these cases, the …
Number of citations: 14 pubs.rsc.org

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